1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide
Description
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-5-4-8-17-15(10)19-16(21)12-9-18-13-7-3-2-6-11(13)14(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFPVUPQOPQTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Substitution with 3-Methyl-2-Pyridinyl Group: The final step involves the substitution of the quinoline derivative with 3-methyl-2-pyridinyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Alkylation Reactions
The quinoline nitrogen at position 1 is susceptible to alkylation under basic conditions. For example:
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Reagents : Lower-alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) in dimethylformamide (DMF) with anhydrous potassium carbonate as a base.
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Conditions : Heating at 60–150°C for 1–3 hours.
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Outcome : Formation of 1-alkyl derivatives, such as 1-methyl or 1-ethyl analogs, which retain the quinolinecarboxamide backbone .
| Reaction Component | Example | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | 1-Methyl derivative | DMF, K₂CO₃, 60°C, 1 hour | 75–85 | |
| Dimethyl sulfate | 1-Methyl analog | DMF, 100°C, 2 hours | 80–90 |
Hydrolysis of Esters to Carboxylic Acids
The ethyl ester variant of this compound undergoes alkaline hydrolysis:
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Reagents : Aqueous sodium hydroxide (10% w/v).
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Conditions : Reflux for 2–4 hours.
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Outcome : Conversion to the free carboxylic acid, which precipitates upon acidification with acetic acid .
Substitution Reactions
The 4-oxo group and halogen substituents (if present) participate in nucleophilic substitutions:
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Chloro to Methoxy : Treatment with sodium methoxide in methanol under reflux yields methoxy derivatives .
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Chloro to Amino : Reaction with aqueous ammonia in methanol at 100°C (autoclave) produces amino-substituted analogs .
Coupling Reactions
The carboxamide group facilitates coupling with amines or anhydrides:
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Reagents : Dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in dry toluene.
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Conditions : Stirring at 90°C for 1 hour.
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Outcome : Formation of secondary amides or urea derivatives .
Oxidation and Reduction
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Pyridyl N-Oxidation : Reaction with hydrogen peroxide or m-chloroperbenzoic acid converts pyridyl groups to N-oxides, altering electronic properties .
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Reductive Alkylation : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in side chains .
Photochemical Reactions
Limited studies suggest UV irradiation induces ring-opening or dimerization, though this is highly condition-dependent .
Biotransformation
In vivo studies in mice and dogs indicate hepatic metabolism via:
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Hydroxylation : At the 6-methyl group on the pyridinyl moiety.
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Glucuronidation : Conjugation of the 4-oxo group, enhancing solubility for renal excretion .
Key Stability Considerations
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide can be achieved through various methods. One notable approach involves the reaction of 4-oxo-1,4-dihydroquinoline derivatives with pyridine derivatives under specific conditions to yield the desired carboxamide structure. The synthesis often includes steps such as alkylation and cyclization, which are critical for obtaining high yields and purity of the product .
Table 1: Synthetic Pathways for 1,4-Dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.
Antimicrobial Activity
Research has shown that derivatives of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide possess significant antibacterial properties. For instance, compounds derived from this scaffold have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In vitro assays against different cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) revealed promising cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a subject of interest for developing new anticancer therapies .
Enzyme Inhibition
The compound has also been investigated as a multi-target agent capable of inhibiting lipoxygenase (LOX) activity. This inhibition is relevant in inflammatory conditions and could lead to therapeutic applications in treating diseases such as asthma and arthritis .
Case Studies and Research Findings
Several case studies have documented the applications of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide in various therapeutic contexts.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another research effort, a series of analogs were tested against multiple cancer cell lines. The findings revealed that certain compounds led to significant reductions in cell viability at low concentrations, with IC50 values indicating potent activity. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Bioactivity Trends
- Bulky substituents (adamantyl in , azabicyclo-octane in ) improve pharmacokinetic profiles by reducing CYP450-mediated metabolism.
- Thioxo substitution (compound 47 in ) alters redox properties, possibly influencing antioxidant or pro-oxidant effects.
Physicochemical Properties
- Lipophilicity : Morpholinyl and cyclohexyl groups in increase logP, enhancing blood-brain barrier penetration.
- Aqueous solubility : Pyridinyl and methoxyphenyl substituents (target and ) improve solubility via hydrogen-bonding.
Research Findings and Implications
- Structural-activity relationships (SAR) : The 3-methyl-2-pyridinyl group in the target compound balances solubility and target affinity, whereas bulkier groups (e.g., adamantyl) favor prolonged half-lives .
Biological Activity
1,4-Dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide, a compound belonging to the quinolinecarboxamide class, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a quinoline backbone with a dihydro structure and a pyridine substituent. Its chemical formula is C13H12N2O2, and it exhibits both lipophilic and hydrophilic characteristics, which influence its biological interactions.
Biological Activity Overview
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Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL .
- A comparative study of related compounds indicated that modifications in the quinoline structure could enhance antibacterial efficacy, suggesting a structure-activity relationship (SAR) that merits further exploration .
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Anticancer Properties :
- Research has indicated that the compound may possess anticancer activity. In cell line studies, it inhibited the proliferation of several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Notably, derivatives of this compound have been synthesized and tested for improved potency against resistant cancer cell lines, showcasing the potential for therapeutic development .
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Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .
- The modulation of signaling pathways such as NF-kB has been implicated in its anti-inflammatory activity, warranting further investigation into its mechanisms .
The biological activities of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide are believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It is hypothesized that it can modulate receptors involved in inflammatory responses, although specific receptor interactions remain to be fully elucidated.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against Staphylococcus aureus. The results highlighted that modifications to the nitrogen group significantly enhanced antibacterial activity, with one derivative showing an MIC of 0.22 μg/mL .
- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 μM after 48 hours .
Data Tables
Q & A
Q. What are the common synthetic routes for 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide and its derivatives?
Methodological Answer : The compound is typically synthesized via condensation reactions between substituted quinoline precursors and carboxamide-containing reagents. For example:
- Step 1 : React 4-hydroxyquinoline-2-one derivatives with 3-methyl-2-pyridinylamine in the presence of coupling agents (e.g., DCC or EDCI) under anhydrous conditions .
- Step 2 : Purify intermediates via recrystallization from DMF or DMSO, ensuring removal of unreacted amines .
- Step 3 : Confirm regioselectivity using H NMR to verify substitution at the 3-carboxamide position .
- Variants : Derivatives can be synthesized by modifying the quinoline core (e.g., halogenation at position 6 or 7) or introducing substituents on the pyridinyl moiety .
Q. How is the structural integrity of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide confirmed?
Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm bond angles, hydrogen bonding (e.g., NH···O interactions), and polymorphic forms (if any) .
- Spectroscopic analysis : Use H and C NMR to verify aromatic proton environments (e.g., δ 12.08 ppm for NH in dihydroquinoline) and carbonyl resonances (δ 160–170 ppm) .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer :
- Solvents : Use DMF, DMSO, or ethanol/DMF mixtures due to moderate solubility at room temperature. Avoid water due to insolubility .
- Temperature : Heat to 60–80°C for dissolution, followed by slow cooling to 25°C to yield needle-like crystals .
- Additives : Introduce trace acetic acid to stabilize the keto-enol tautomer during crystallization .
Advanced Research Questions
Q. How does polymorphism influence the pharmacological activity of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide?
Methodological Answer :
- Polymorph screening : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify forms (e.g., Form I vs. Form II) .
- Bioactivity assays : Compare analgesic or antiproliferative IC values across polymorphs using in vitro models (e.g., COX-2 inhibition or MTT assays). For example, Form I may exhibit 2-fold higher activity due to enhanced solubility .
- Stability studies : Monitor polymorphic transitions under accelerated storage conditions (40°C/75% RH) using HPLC .
Q. How can structure-activity relationship (SAR) studies be designed for quinolinecarboxamide derivatives?
Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl or F) at position 6/7 to enhance electrophilic reactivity. Test via apoptosis assays (e.g., Annexin V staining) .
- Side-chain variations : Replace the 3-methyl-2-pyridinyl group with benzyl or furfuryl moieties. Evaluate bioavailability using logP measurements and Caco-2 permeability assays .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulk with target binding (e.g., topoisomerase II) .
Q. How can contradictions in reported biological data (e.g., analgesic vs. antiproliferative activity) be resolved?
Methodological Answer :
- Assay standardization : Re-evaluate activity under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to control for serum protein binding .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to divergent outcomes .
- Target profiling : Perform kinome-wide screening to identify off-target effects (e.g., kinase inhibition unrelated to primary mechanisms) .
Q. What analytical methods are recommended for assessing purity in preclinical studies?
Methodological Answer :
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm. Aim for ≥98% purity .
- Mass spectrometry : Confirm molecular ions (e.g., [M+H] at m/z 336.2) and rule out adducts using ESI-MS .
- Residual solvent analysis : Perform GC-MS to ensure DMF/DMSO levels are <500 ppm per ICH guidelines .
Q. What strategies optimize the pharmacokinetic profile of this compound?
Methodological Answer :
- Prodrug synthesis : Esterify the 4-oxo group to enhance oral absorption (e.g., ethyl ester prodrugs showed 3-fold higher C in rats) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to improve plasma half-life from 2 to 8 hours .
- CYP inhibition assays : Screen against CYP3A4/2D6 to predict drug-drug interactions .
Q. How can in vitro-in vivo efficacy discrepancies be addressed?
Methodological Answer :
- Protein binding correction : Measure free fraction using equilibrium dialysis and adjust IC values for serum shift .
- 3D tumor models : Use spheroids or patient-derived xenografts (PDX) to mimic in vivo stromal interactions .
- Pharmacodynamic biomarkers : Monitor target engagement in vivo (e.g., γH2AX for DNA damage) .
Q. What is the role of the 3-methyl-2-pyridinyl substituent in modulating activity?
Methodological Answer :
- Hydrogen bonding : The pyridinyl nitrogen forms H-bonds with Asp86 in COX-2 (confirmed by co-crystallography), enhancing affinity .
- Lipophilicity : Methyl substitution increases logP by 0.5 units, improving blood-brain barrier penetration in analgesic models .
- Metabolic stability : The 2-pyridinyl group resists CYP2C9 oxidation compared to benzyl analogues, reducing first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
